Trichotheca-9,12-dien-15-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol involves multiple steps, starting from readily available materials. One common method includes the use of geranylgeranyl diphosphate (GGPP) as a precursor, which undergoes cycloisomerization to form the labdane core structure . The reaction conditions typically involve the use of copper(I) iodide (CuI) , paraformaldehyde , and tetrahydrofuran (THF) as solvents .
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Trichotheca-9,12-dien-15-ol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .
Scientific Research Applications
Trichotheca-9,12-dien-15-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Trichotheca-9,12-dien-15-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and gene expression , leading to various biological effects . The compound’s structure allows it to interact with cell membranes and proteins , influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Trichotheca-9,12-dien-15-ol can be compared with other labdane-type diterpenoids, such as:
- Labda-7,13-dien-15-ol
- Labda-7,13(16),14-triene
- Labda-7,12,14-triene
- Labda-7,14-dien-13-ol
These compounds share similar core structures but differ in their functional groups and biological activities. This compound is unique due to its specific stereochemistry and functional groups , which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
155680-81-2 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
[(1S,2R,7R,9R)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol |
InChI |
InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m1/s1 |
InChI Key |
PQBNUDVBMOMLPM-APIJFGDWSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO |
Origin of Product |
United States |
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